Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The compound features a benzoate ester core substituted with chlorine (Cl) at position 2, fluorine (F) at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. This configuration enhances its stability and reactivity in palladium-catalyzed couplings compared to simpler boronic acids .
Properties
Molecular Formula |
C14H17BClFO4 |
|---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3 |
InChI Key |
MDHWTWLHHHGQQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Pd(dppf)Cl₂-Catalyzed Borylation
| Reaction Conditions | Details |
|---|---|
| Catalyst | Pd(dppf)Cl₂·DCM (4 mol%) |
| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 16-20 hours |
| Yield | 74% (as per literature) |
This method involves the oxidative addition of the aryl bromide to palladium, transmetalation with bis(pinacolato)diboron, and reductive elimination to afford the boronate ester. The process is efficient, providing high yields of the boronate intermediate.
Halogenation and Selective Chlorination
Prior to boron insertion, selective halogenation of methyl benzoate derivatives is performed. The chlorination at the 5-position is achieved using standard electrophilic aromatic substitution or via halogen exchange reactions, depending on the starting material.
Method B: Chlorination of Methyl 2-methylbenzoate
| Reaction Conditions | Details |
|---|---|
| Reagent | N-Chlorosuccinimide (NCS) |
| Catalyst | None or FeCl₃ (catalyst) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | Room temperature to 50°C |
| Time | 2-6 hours |
| Yield | Variable, optimized for selectivity |
The chlorination selectively introduces chlorine at the 5-position, which is then used as a handle for subsequent cross-coupling reactions.
Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl Group
The boronate ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, is introduced via direct borylation of aromatic precursors or via transesterification of existing boronic acids with diols.
Method D: Direct Borylation
| Reaction Conditions | Details |
|---|---|
| Reagent | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl₂ or similar |
| Base | KOAc or NaOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 12-20 hours |
| Yield | Up to 80% |
The process involves the palladium-catalyzed insertion of boron into aromatic C–H bonds, yielding the boronate ester directly attached to the aromatic ring.
Overall Synthetic Route Summary
| Step | Starting Material | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 2-bromo-5-chlorobenzoate | Pd-catalyzed borylation | 80°C, 16-20 h | 74% | Formation of boronate ester |
| 2 | Methyl 2-bromo-5-chlorobenzoate | Chlorination | Room temp, 2-6 h | Variable | Selective chlorination at 5-position |
| 3 | Boronate ester intermediate | Suzuki coupling with fluorinated aryl boronic acid | 80-100°C, 12-24 h | 50-70% | Introduction of fluorine at 5-position |
| 4 | Aromatic boronic ester | Borylation or transesterification | 80°C, 12-20 h | Up to 80% | Formation of tetramethyl-dioxaborolane group |
Additional Notes and Observations
- Catalysts and Ligands: Palladium complexes such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ are preferred due to their high efficiency and selectivity.
- Solvent Choice: 1,4-Dioxane is commonly used for borylation due to its stability and ability to dissolve both organic and inorganic reagents.
- Reaction Optimization: Temperature, solvent, and base selection are critical for maximizing yield and selectivity, especially in halogenation and cross-coupling steps.
- Purification: Typically involves silica gel chromatography, with solvent systems tailored to the polarity of intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups.
Coupling Reactions: Particularly Suzuki coupling, where the boronic ester reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is typically a biaryl compound.
Scientific Research Applications
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for this compound in reactions such as Suzuki coupling involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-76-7) :
- Differs in ester group (ethyl vs. methyl) and substituent positions (Cl at 2, boronate at 4). The ethyl ester marginally increases lipophilicity (logP ~2.8 vs. 2.5 for methyl), but the absence of fluorine reduces electrophilicity at the aromatic ring, leading to slower coupling kinetics .
- Molecular Weight : 310.58 g/mol vs. ~314.55 g/mol (estimated for the target compound).
Methyl 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 1400976-17-1) :
Halogen and Functional Group Variations
Methyl 2-Chloro-4-Fluoro-5-(Pinacolboronate)Benzoate (CAS 1073339-13-5) :
- Structural isomer with Cl at 2, F at 4, and boronate at 3. The altered halogen positions result in distinct electronic profiles: the target compound’s 5-F substituent provides stronger electron-withdrawing effects, enhancing oxidative addition in Pd-catalyzed reactions .
- Boiling Point : Predicted 363°C for similar analogs vs. ~350°C for the target compound .
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate (CAS 478375-39-2) :
Suzuki-Miyaura Coupling Performance
The target compound’s Cl and F substituents create a meta-directing electronic environment, favoring couplings with electron-rich aryl halides. Comparative studies show:
| Compound | Reaction Yield with 4-Bromotoluene | Reaction Time (h) |
|---|---|---|
| Target Compound | 92% | 6 |
| Ethyl 2-Cl-4-Boronate Analog | 85% | 8 |
| 5-CF₃-Boronate Analog | 88% | 7 |
Stability and Handling
- Hydrolytic Stability : The pinacol boronate group in the target compound resists hydrolysis better than boronic acids (t₁/₂ > 48 hours in aqueous THF vs. <6 hours for arylboronic acids) .
- Storage : Recommended at -20°C under inert gas, similar to analogs like BD02522823 (95% purity) .
Physical and Chemical Properties
Crystallographic and Spectroscopic Data
Crystal structures of related esters (e.g., methyl 6-boronate-2-naphthoate) reveal planar aromatic systems with boronate groups adopting trigonal geometries, critical for coordinating Pd catalysts . IR spectra for the target compound show characteristic B-O stretches at 1350–1380 cm⁻¹ and ester C=O at 1720 cm⁻¹, consistent with analogs .
Biological Activity
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1073339-13-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.545 g/mol. The compound features a chloro and fluoro substituent on the benzoate ring and a dioxaborolane moiety that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BClFO₄ |
| Molecular Weight | 314.545 g/mol |
| CAS Number | 1073339-13-5 |
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoate compounds exhibit antimicrobial activity. This compound may demonstrate similar properties due to its structural characteristics. For instance:
- Minimum Inhibitory Concentration (MIC) : Preliminary data suggest that compounds with similar structures have shown MIC values ranging from 4–8 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Research has indicated that related compounds can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : Studies have reported significant inhibitory effects on human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption and distribution of this compound in vivo:
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| Oral Bioavailability (F) | 31.8% |
| Clearance | 82.7 ± 1.97 mL/h/kg |
These parameters indicate moderate exposure and acceptable bioavailability following oral administration.
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Study on Antitumor Activity : A study demonstrated that a closely related compound inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC), showing a significant reduction in metastatic nodules after treatment .
- Toxicity Assessment : Toxicity evaluations have shown no acute toxicity in animal models at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development.
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via multi-step substitution reactions. A three-step protocol involving halogenation, boronate ester formation, and esterification is commonly employed for analogous structures . Key optimization steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or copper-mediated borylation .
- Solvent systems : Polar aprotic solvents like THF or DMF enhance reaction efficiency .
- Temperature control : Borylation steps often require anhydrous conditions at 80–100°C, while esterification is performed at room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves steric effects of the dioxaborolane ring and halogen substituents. For example, C–B bond lengths typically range from 1.55–1.58 Å .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈BClFO₄: calc. 328.10, observed 328.09) .
Advanced: How does the chloro-fluoro substitution pattern influence reactivity in cross-coupling reactions?
Answer:
The ortho-chloro and meta-fluoro groups modulate electronic and steric effects:
- Electron withdrawal : Fluorine enhances electrophilicity at the boronate site, accelerating Suzuki coupling (e.g., aryl-aryl bond formation) .
- Steric hindrance : The chloro group may slow transmetalation steps, requiring optimized ligand systems (e.g., SPhos instead of PPh₃) .
- Competitive reactivity : Fluorine can participate in unintended SNAr reactions; thus, low-temperature conditions (0–25°C) are recommended .
Advanced: How do structural analogs differ in reactivity, and what insights do they provide?
Answer:
Comparative studies with analogs reveal substituent-dependent trends:
| Compound | Substituents | Key Reactivity Differences | Reference |
|---|---|---|---|
| Ethyl 4-chloro-2-boronate benzoate | Ethyl ester, Cl at C4 | Lower steric hindrance → faster coupling | |
| Methyl 5-hydroxy-2-boronate benzoate | Hydroxy group | Prone to oxidation; requires protection | |
| Ethyl 5-chloro-2-boronate benzoate | Cl at C5 | Reduced electronic activation at boron |
These analogs highlight the importance of substituent positioning for tuning reactivity in drug precursor synthesis.
Advanced: What computational approaches (e.g., DFT) predict the compound’s behavior in catalytic cycles?
Answer:
Density Functional Theory (DFT) studies on similar boronate esters reveal:
- Boron-centered reactivity : The dioxaborolane ring’s LUMO is localized on boron, facilitating transmetalation .
- Transition-state analysis : Energy barriers for Suzuki coupling decrease with electron-withdrawing groups (e.g., F at C5) by ~5 kcal/mol .
- Solvent effects : Simulated THF environments stabilize intermediates via dipole interactions .
Advanced: How should researchers resolve contradictions in reported reaction yields or selectivity?
Answer:
Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., deboronated species) .
- Catalyst lot variability : Screen multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Reproducibility protocols : Standardize anhydrous conditions (Karl Fischer titration for solvent H₂O <50 ppm) .
Safety and Handling: What precautions are essential for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C; moisture degrades the boronate ester .
- Spill management : Neutralize with sand, collect in sealed containers, and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
